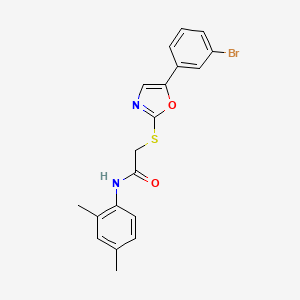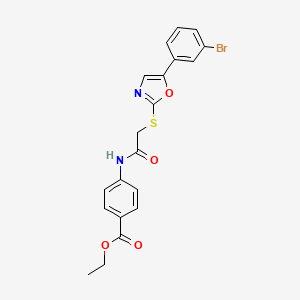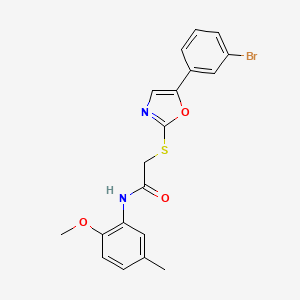
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
Overview
Description
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide, also known as BPTES, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound targets the metabolic pathway of cancer cells, specifically the enzyme glutaminase, which is responsible for the conversion of glutamine to glutamate. By inhibiting glutaminase, BPTES can potentially starve cancer cells of the nutrients they need to survive and grow.
Mechanism of Action
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide specifically targets the glutaminase enzyme, which is upregulated in many cancer cells to support their increased metabolic demands. By inhibiting glutaminase, 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide can prevent the conversion of glutamine to glutamate, leading to a decrease in energy production and protein synthesis in cancer cells. This ultimately results in decreased cell growth and survival.
Biochemical and Physiological Effects:
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide has been shown to have a selective effect on cancer cells, sparing normal cells from its inhibitory effects on glutaminase. In addition, 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects suggest that 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide may be a promising therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is its specificity for cancer cells, which allows for targeted inhibition of glutaminase without affecting normal cells. However, one limitation is that 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide has poor solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several potential future directions for research on 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of glutaminase, which could improve the efficacy of this approach for cancer treatment. In addition, further studies are needed to determine the optimal dosing and administration of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide in preclinical and clinical settings. Finally, the potential of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide as a combination therapy with other chemotherapeutic agents should be explored further.
Scientific Research Applications
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide has been extensively studied in preclinical models of cancer, showing promising results in inhibiting the growth and proliferation of various cancer cell lines. In addition, 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. These findings suggest that 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide may have potential as a combination therapy for cancer treatment.
properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-2-24-16-8-6-15(7-9-16)22-18(23)12-26-19-21-11-17(25-19)13-4-3-5-14(20)10-13/h3-11H,2,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWBHGQOYWONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B3206179.png)
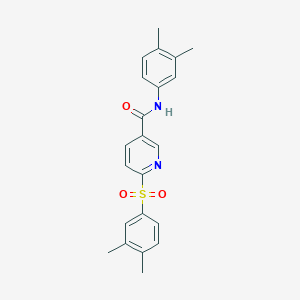
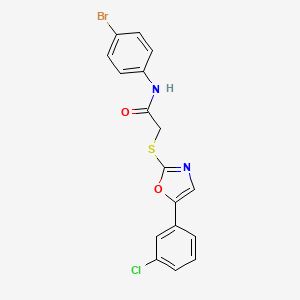
![3-phenyl-2-(((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206221.png)
![1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea](/img/structure/B3206228.png)
![1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea](/img/structure/B3206235.png)
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206243.png)
